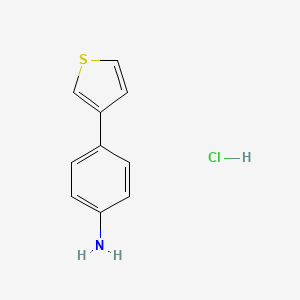

4-(Thiophen-3-yl)aniline hydrochloride

CAS No.: 1803598-86-8

Cat. No.: VC2968380

Molecular Formula: C10H10ClNS

Molecular Weight: 211.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803598-86-8 |

|---|---|

| Molecular Formula | C10H10ClNS |

| Molecular Weight | 211.71 g/mol |

| IUPAC Name | 4-thiophen-3-ylaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H |

| Standard InChI Key | RJUPXFCNTFUHII-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC=C2)N.Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)N.Cl |

Introduction

Chemical Identity and Basic Properties

4-(Thiophen-3-yl)aniline hydrochloride is a solid compound that combines the structural elements of both thiophene and aniline moieties. It is the hydrochloride salt of 4-(Thiophen-3-yl)aniline, which enhances its stability and solubility in various solvents compared to its parent compound.

Identification Information

The compound has been well-characterized with specific identifiers as detailed in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1803598-86-8 |

| IUPAC Name | 4-thiophen-3-ylaniline;hydrochloride |

| Molecular Formula | C₁₀H₁₀ClNS |

| Molecular Weight | 211.71 g/mol |

| Parent Compound CAS | 834884-74-1 |

| PubChem CID | 119031890 |

Table 1: Identification parameters for 4-(Thiophen-3-yl)aniline hydrochloride

Physical and Chemical Properties

The physical state and properties of 4-(Thiophen-3-yl)aniline hydrochloride are critical for understanding its behavior in various applications and storage conditions.

| Property | Description |

|---|---|

| Appearance | White to brown powder or crystalline solid |

| Standard InChI | InChI=1S/C10H9NS.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-7H,11H2;1H |

| Standard InChIKey | RJUPXFCNTFUHII-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC=C2)N.Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)N.Cl |

Table 2: Physical and chemical properties of 4-(Thiophen-3-yl)aniline hydrochloride

Structural Characteristics

Molecular Structure

The molecular structure of 4-(Thiophen-3-yl)aniline hydrochloride consists of a thiophene ring connected to an aniline group at the para position, with the amino group protonated by hydrochloride. The thiophene moiety is connected at the 3-position, creating a specific structural orientation that influences the compound's reactivity and properties.

Structural Features of Significance

The thiophene ring, which includes a sulfur atom, contributes to the compound's unique chemical properties and reactivity. The presence of the aniline group (a primary aromatic amine) and the thiophene group (a five-membered aromatic heterocycle containing sulfur) makes 4-(Thiophen-3-yl)aniline hydrochloride a potential building block for the synthesis of more complex organic molecules.

The para-substitution pattern provides a linear molecular geometry that can be advantageous for certain applications, particularly in materials science where molecular orientation impacts physical properties. Additionally, the hydrochloride salt formation enhances solubility in polar solvents and provides greater stability for storage and handling compared to the free base form .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-(Thiophen-3-yl)aniline hydrochloride. These methods typically involve either direct synthesis or conversion of the free base to the hydrochloride salt.

Direct Synthetic Routes

One common approach involves the reaction of thiophene derivatives with aniline under controlled conditions, often utilizing catalysts to enhance yield. This method typically employs palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form the carbon-carbon bond between the thiophene and aniline moieties.

The synthesis generally follows this sequence:

-

Coupling of 3-bromothiophene with 4-nitrophenylboronic acid

-

Reduction of the nitro group to an amine

-

Conversion to the hydrochloride salt

Salt Formation Process

The free base 4-(Thiophen-3-yl)aniline can be converted to its hydrochloride salt through treatment with hydrochloric acid in an appropriate solvent. This process typically involves dissolving the free base in an organic solvent such as diethyl ether or tetrahydrofuran, followed by the addition of hydrochloric acid. The resulting salt usually precipitates from the solution and can be isolated by filtration.

Applications and Research Findings

4-(Thiophen-3-yl)aniline hydrochloride has demonstrated versatility across multiple fields of application. Its unique structural features make it valuable in both materials science and pharmaceutical research.

Materials Science Applications

The compound has shown significant utility in the development of conductive polymers and other functional materials due to its aromatic amine structure and thiophene moiety. The thiophene component, in particular, contributes to the electronic properties that make it suitable for applications in organic electronics.

Research has demonstrated that 4-(Thiophen-3-yl)aniline can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material through in situ polymerization and composite formation methods . These materials have potential applications in catalysis, sensors, and electronic devices.

Organic Synthesis Applications

As a versatile building block, 4-(Thiophen-3-yl)aniline hydrochloride enables the synthesis of various derivatives with potential biological activity. Notable examples include:

-

Schiff base formation through condensation reactions with aldehydes such as o-vanillin, producing compounds like 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .

-

Amide formation through reaction with carboxylic acids, as exemplified by the synthesis of 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide using 2-(1H-imidazol-1-yl)acetic acid with HATU as an amide coupling agent .

Chemical Reactions

The reactivity profile of 4-(Thiophen-3-yl)aniline hydrochloride is influenced by both the thiophene and aniline functional groups, allowing for diverse chemical transformations.

Key Reaction Types

The compound undergoes several characteristic reactions, particularly those typical of aromatic amines and thiophenes:

-

Electrophilic aromatic substitution: Both the thiophene and aniline rings can undergo these reactions, with the aniline portion typically showing greater reactivity due to the electron-donating amino group.

-

Nucleophilic attacks: The compound can participate in nucleophilic reactions, particularly after functionalization of the amino group.

-

Salt conversion: The hydrochloride salt can be converted back to the free base through treatment with a base such as sodium hydroxide or sodium carbonate.

-

Polymerization: The compound can undergo electrochemical polymerization, particularly valuable in creating conductive polymers .

Functional Group Transformations

The amino group presents opportunities for further functionalization, including:

-

Diazotization: The primary amine can be converted to a diazonium salt, opening pathways to various transformations such as Sandmeyer reactions.

-

Acylation and alkylation: The amino group can undergo N-acylation or N-alkylation to produce secondary amines or amides.

-

Condensation reactions: As mentioned previously, the amine can participate in condensation reactions with aldehydes to form Schiff bases .

| Category | Classification |

|---|---|

| Signal Word | Danger |

| Pictogram | GHS06 |

| Hazard Statements | H301, H315, H319, H335 |

| Precautionary Statements | P301+P310+P330, P302+P352, P305+P351+P338 |

| Transport Classification | UN 2811 6.1/PG 3 |

| Water Hazard Class (WGK Germany) | 3 |

Table 3: Safety classification information (based primarily on parent compound data)

| Safety Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Dust mask type N95 (US), eye shields, face shields, gloves |

| Storage Conditions | Store in a cool, dry place away from incompatible materials |

| Storage Class | 6.1C - Combustible acute toxic Cat.3 / toxic compounds |

| Target Organs (for safety concerns) | Respiratory system |

Table 4: Recommended protective measures and storage conditions

| Supplier | Product Number | Packaging | Price (as of data) | Note |

|---|---|---|---|---|

| TRC | B588450 | 100mg | $65 (2021-12-16) | |

| AK Scientific | 1108EG | 1g | $268 (2021-12-16) | |

| Changzhou Hopschain Chemical Co., Ltd. | - | Various | Contact supplier |

Table 5: Commercial availability information

Related Compounds

Parent Compound

The parent compound, 4-(Thiophen-3-yl)aniline (CAS No. 834884-74-1), has a molecular formula of C₁₀H₉NS and a molecular weight of 175.25 g/mol. It serves as the free base form and shares many applications with the hydrochloride salt .

Structural Analogs

Several structural analogs exist, including:

-

4-methyl-3-(thiophen-3-yl)aniline hydrochloride (CAS No. 2094499-08-6): Contains an additional methyl group, with molecular weight 225.74 g/mol .

-

3-(Thiophen-3-yl)aniline hydrochloride (CAS No. 1240529-35-4): Positional isomer with the thiophene group at the meta position rather than para .

-

4-(Thiophen-2-yl)aniline hydrochloride (CAS No. 1172363-16-4): Structural isomer with the thiophene connected at the 2-position rather than 3-position.

These analogs exhibit similar chemical properties but may display different reactivity patterns and physical characteristics due to the variations in their structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume